3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
“3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the molecular formula C16H14N2O2 . It is related to the class of compounds known as benzodiazepines .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazepine core, which is a fused benzene and diazepine ring . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of “3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione” is 280.32 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Enantioselective Synthesis in Medicinal Chemistry
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives have significant applications in medicinal chemistry. One study demonstrated the highly enantioselective synthesis of these compounds, emphasizing their importance in creating specific, enantiopure scaffolds useful in drug development (Macquarrie-Hunter & Carlier, 2005).
Potential in Endothelin Receptor Antagonism
Another study focused on the synthesis of 1,4-benzodiazepine-2,5-dione derivatives, highlighting their potential as endothelin receptor antagonists. This suggests a possible application in treating diseases related to the endothelin system, such as hypertension (Cheng et al., 2006).
Novel Synthesis Methods
Research has also been conducted on novel methods to synthesize 1,4-benzodiazepine-2,5-diones. For instance, a study reported an unprecedented reactivity of 3-aminoquinoline-2,4-diones under basic conditions to create 1,4-benzodiazepine-2,5-diones, which can be useful in developing new synthesis pathways for these compounds (Křemen et al., 2017).
Diverse Substitution and Molecular Rearrangement
The synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones has been achieved, expanding the scope of these compounds in medicinal chemistry (Carlier et al., 2006). Additionally, a study reported an enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, showing the potential for molecular rearrangements in creating novel compounds (Farran et al., 2011).
properties
IUPAC Name |
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYQGXYNQRRATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395057 | |
Record name | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
10167-35-8 | |
Record name | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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